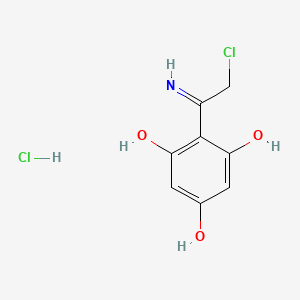
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is an organic compound that features a benzene ring substituted with three hydroxyl groups and a chloroethanimidoyl group. This compound is classified as a polyphenol due to the presence of multiple hydroxyl groups on the benzene ring. It is typically found in the form of a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride typically involves the following steps:
Formation of the Benzene Triol Core: The benzene-1,3,5-triol core can be synthesized through the hydrolysis of benzene-1,3,5-triamine derivatives.
Introduction of the Chloroethanimidoyl Group: The chloroethanimidoyl group is introduced via a substitution reaction where a suitable chloroethanimidoyl precursor reacts with the benzene-1,3,5-triol under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzene-1,3,5-triol: This is achieved through optimized hydrolysis reactions.
Large-Scale Substitution Reactions:
Purification and Conversion to Hydrochloride Salt: The product is purified through crystallization or other separation techniques and then converted to the hydrochloride salt for enhanced stability and solubility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroethanimidoyl group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and inflammatory response, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: Benzene-1,3,5-triol without the chloroethanimidoyl group.
Hydroxyquinol: Benzene-1,2,4-triol, an isomer of benzene-1,3,5-triol.
Pyrogallol: Benzene-1,2,3-triol, another isomer of benzene-1,3,5-triol.
Uniqueness
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is unique due to the presence of the chloroethanimidoyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H9Cl2NO3 |
|---|---|
Molecular Weight |
238.06 g/mol |
IUPAC Name |
2-(2-chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride |
InChI |
InChI=1S/C8H8ClNO3.ClH/c9-3-5(10)8-6(12)1-4(11)2-7(8)13;/h1-2,10-13H,3H2;1H |
InChI Key |
WXOAFVTVEKAITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=N)CCl)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


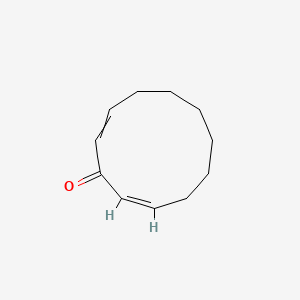

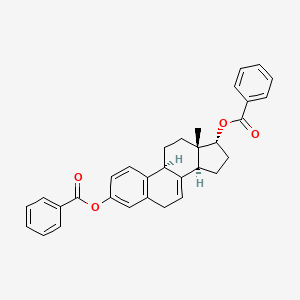
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)
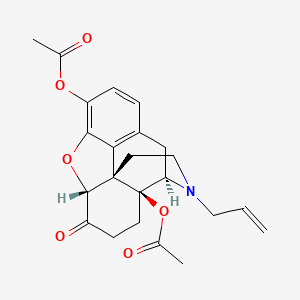

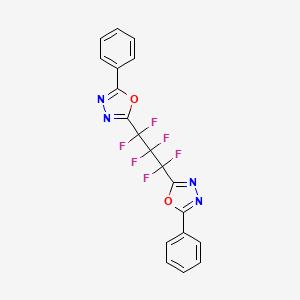
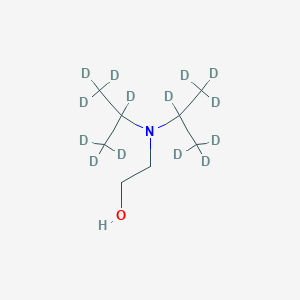
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
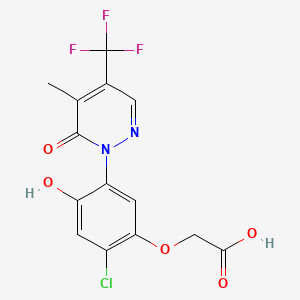
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
